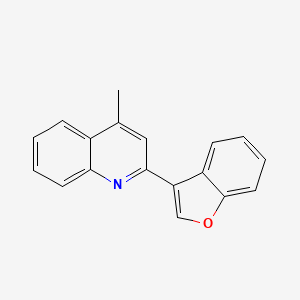

2-(1-Benzofuran-3-yl)-4-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

836684-99-2 |

|---|---|

Molecular Formula |

C18H13NO |

Molecular Weight |

259.3 g/mol |

IUPAC Name |

2-(1-benzofuran-3-yl)-4-methylquinoline |

InChI |

InChI=1S/C18H13NO/c1-12-10-17(19-16-8-4-2-6-13(12)16)15-11-20-18-9-5-3-7-14(15)18/h2-11H,1H3 |

InChI Key |

YDSJQPYIAPJTHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C3=COC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Benzofuran 3 Yl 4 Methylquinoline and Analogues

Strategies for Quinoline (B57606) Ring Formation

The formation of the quinoline ring is a cornerstone of heterocyclic chemistry, with several named reactions and modern catalytic systems available for its construction.

The Friedländer synthesis is a classical and straightforward method for generating quinoline derivatives. wikipedia.orgnih.govorganicreactions.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. organic-chemistry.orgresearchgate.net

For the synthesis of 2-(1-Benzofuran-3-yl)-4-methylquinoline, the key precursors would be a 2-aminoaryl ketone bearing a benzofuran-3-yl group and a ketone that provides the 4-methyl substituent and the C3 atom of the quinoline ring, such as acetone. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org Various catalysts, including organic acids like p-toluenesulfonic acid, mineral acids, bases, and Lewis acids such as neodymium(III) nitrate (B79036), have been employed to promote this reaction. organic-chemistry.orgbenthamdirect.com Microwave irradiation has also been utilized to accelerate the synthesis. nih.govbenthamdirect.combenthamdirect.com

Table 1: Exemplary Catalysts for Friedländer Synthesis

| Catalyst Type | Specific Catalyst | Key Advantages |

|---|---|---|

| Organocatalyst | p-Toluenesulfonic acid | Efficient, solvent-free conditions possible |

| Lewis Acid | Neodymium(III) nitrate hexahydrate | High yields, mild conditions |

| Heteropoly Acid | Silver phosphotungstate | Recyclable, efficient |

| Nanocatalyst | SiO₂ nanoparticles | High yields, short reaction times, recyclable |

This table is generated based on data from various sources for the general Friedländer synthesis and can be adapted for the target compound. nih.govorganic-chemistry.org

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgijsr.net This method is not a direct route to this compound but can be adapted to produce a key intermediate.

In this approach, isatin is first hydrolyzed by a base, such as potassium hydroxide, to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with a carbonyl compound, in this case, 1-(1-benzofuran-3-yl)ethan-1-one. The subsequent condensation, cyclization, and dehydration yield 2-(1-benzofuran-3-yl)quinoline-4-carboxylic acid. researchgate.netui.ac.id While this provides the desired substituent at the 2-position, the 4-position is occupied by a carboxylic acid group instead of a methyl group. nih.govnih.gov A subsequent decarboxylation step would be necessary to obtain the target molecule, which typically requires heating the carboxylic acid, sometimes in the presence of a copper catalyst.

Reaction Scheme: Pfitzinger Synthesis of a Quinoline-4-carboxylic acid

Isatin + Base (e.g., KOH) → Ring-opened keto-acid intermediate

Keto-acid intermediate + 1-(1-Benzofuran-3-yl)ethan-1-one → Condensation and cyclization

Product: 2-(1-Benzofuran-3-yl)quinoline-4-carboxylic acid

This protocol is particularly useful for creating a variety of substituted quinoline carboxylic acids, which are valuable precursors in medicinal chemistry. ui.ac.idnih.gov

Modern synthetic organic chemistry frequently employs palladium catalysts to construct complex heterocyclic systems with high efficiency and selectivity. nih.gov For quinoline synthesis, palladium-catalyzed reactions offer versatile routes from readily available starting materials. mdpi.com

One such strategy involves the oxidative annulation of o-alkenylanilines with alkynes. acs.orgnih.govorganic-chemistry.org To synthesize a 2-(benzofuran-3-yl)-substituted quinoline, one could envision a reaction between an appropriate o-vinylaniline and a 3-ethynylbenzofuran derivative. This process typically uses a palladium catalyst, often with a copper co-catalyst and an oxidant like molecular oxygen, to facilitate the C-N and C-C bond formations required for the quinoline ring. organic-chemistry.org Another approach is the palladium-catalyzed carbonylative annulation of o-iodoanilines with terminal or internal alkynes in the presence of carbon monoxide, which typically yields quinolin-2(1H)-ones. nih.gov Adapting these methods requires the synthesis of specifically functionalized benzofuran (B130515) and aniline (B41778) precursors.

Table 2: Overview of Palladium-Catalyzed Quinoline Syntheses

| Reaction Type | Key Reactants | Catalyst System (Typical) |

|---|---|---|

| Oxidative Annulation | o-Vinylaniline, Alkyne | PdCl₂, PPh₃, Cu(TFA)₂, O₂ |

| Carbonylative Annulation | o-Iodoaniline, Alkyne, CO | Pd(OAc)₂, Ligand |

| Allylic C-H Annulation | Arylamine, Allylic alcohol | Pd(OAc)₂, Brønsted acid |

This table summarizes general palladium-catalyzed routes to quinolines based on available literature. mdpi.comorganic-chemistry.org

Oxidative dehydrogenation, or aromatization, is a crucial final step in many quinoline syntheses that initially produce a dihydroquinoline intermediate. nih.govacs.org This strategy allows for the use of synthetic routes that are more easily accessible for the construction of the non-aromatic, saturated heterocyclic ring.

The synthesis would first target a 2-(1-benzofuran-3-yl)-4-methyl-1,2,3,4-tetrahydroquinoline or a 1,2-dihydroquinoline (B8789712) derivative. This precursor can be formed through various methods, including multicomponent reactions. Once the dihydroquinoline is obtained, it is subjected to an oxidizing agent to introduce the double bonds and form the aromatic quinoline ring. A wide array of oxidants can be employed for this transformation, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) being a particularly effective and common choice due to its high reduction potential. nih.govresearchgate.net Other reagents include manganese dioxide (MnO₂), potassium persulfate activated by transition metals, and catalytic systems like Pd/C in a suitable solvent. acs.org

Common Oxidants for Dehydrogenation:

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Manganese Dioxide (MnO₂)

Potassium Persulfate (K₂S₂O₈) with Fe or Cu catalysts

Palladium on Carbon (Pd/C) with a hydrogen acceptor

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. scielo.brresearchgate.net The synthesis of complex molecules like this compound is well-suited for such strategies.

For instance, a one-pot, three-component reaction could be envisioned involving an aniline, a benzofuran derivative, and a carbonyl compound that provides the remaining atoms for the quinoline ring. Another approach involves a sequence of reactions performed in the same vessel. Research has demonstrated the one-pot synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives from ethyl 2-(bromomethyl)quinoline-3-carboxylate and various salicylaldehydes. scielo.brresearchgate.netresearchgate.net This involves a sequence of Williamson ether synthesis, ester hydrolysis, and intramolecular cyclization. A similar multi-step, one-pot strategy could be designed to assemble the target molecule by carefully selecting the starting materials and reaction conditions to favor the formation of the desired 2,4-disubstituted quinoline.

Strategies for Benzofuran Moiety Construction

Common strategies for benzofuran synthesis include the intramolecular cyclization of suitably functionalized phenols, such as o-alkynylphenols or o-allylphenols. nih.gov Palladium-catalyzed processes are also prevalent, for example, in the coupling of 2-chlorophenols with alkynes or the oxidative cyclization of o-cinnamyl phenols. organic-chemistry.org Copper- and gold-catalyzed reactions have also emerged as powerful tools for constructing the benzofuran core from phenols and alkynes. daneshyari.comrsc.orgresearchgate.net

For the specific purpose of synthesizing this compound, a key intermediate would be 1-(1-benzofuran-3-yl)ethan-1-one (for the Pfitzinger or Friedländer synthesis) or 3-ethynyl-1-benzofuran (for palladium-catalyzed annulations). The synthesis of these precursors would rely on established benzofuran construction methods followed by functional group manipulation at the 3-position.

Table 3: Selected Methods for Benzofuran Synthesis

| Method | Key Reactants | Catalyst/Reagent | Product Type |

|---|---|---|---|

| Intramolecular Cyclization | o-Alkynylphenol | Gold or Palladium Catalyst | Substituted Benzofuran |

| Oxidative Annulation | Phenol (B47542), Alkyne | Copper or Gold Catalyst, Oxidant | Substituted Benzofuran |

| One-Pot Pd-Catalysis | 2-Chlorophenol, Alkyne | Palladium Catalyst, Ligand | Substituted Benzofuran |

| Oxidative Cyclization | o-Cinnamyl phenol | Palladium Catalyst, Oxidant | 2-Benzyl Benzofuran |

This table provides a summary of general synthetic routes to the benzofuran core. organic-chemistry.orgnih.govrsc.org

Intramolecular Cyclization Approaches

Intramolecular cyclization is a key strategy for forming the benzofuran ring system fused to the quinoline core. This approach often involves creating an intermediate that contains all the necessary atoms for the benzofuran ring, which then cyclizes under specific conditions.

A prominent example is the acid-catalyzed cyclization of acetal (B89532) substrates. wuxiapptec.com In this type of reaction, a substrate like an aryl ether acetal is treated with an acid, such as polyphosphoric acid (PPA), to initiate cyclization. wuxiapptec.com The mechanism involves the protonation of the acetal, followed by the elimination of an alcohol molecule to form a reactive oxonium ion. wuxiapptec.com The aromatic ring then acts as a nucleophile, attacking the oxonium ion to close the ring and form the dihydrobenzofuran intermediate, which subsequently eliminates a second alcohol molecule to aromatize into the stable benzofuran ring. wuxiapptec.com

Another powerful method involves a one-pot, three-step synthesis that culminates in an intramolecular cyclization. scielo.brresearchgate.netscienceopen.com This process can begin with the Williamson ether synthesis between a quinoline derivative (like ethyl 2-(bromomethyl)quinoline-3-carboxylate) and a substituted salicylaldehyde (B1680747). scielo.brresearchgate.net Following the formation of this ether intermediate, base-mediated hydrolysis of an ester group can occur. scielo.brresearchgate.net The crucial step is the subsequent intramolecular electrophilic cyclization, where a carbanion formed on the methylene (B1212753) bridge attacks the aldehyde carbon of the salicylaldehyde moiety. scielo.brresearchgate.net Dehydration of the resulting cyclic intermediate leads to the formation of the benzofuran ring, directly linking it to the quinoline nucleus. scielo.br This cascade reaction is an efficient way to build the hybrid molecule in a single pot. scielo.brnih.gov

Palladium-Catalyzed Methods for Benzofuran Formation

Palladium catalysis is a cornerstone of modern organic synthesis and offers versatile methods for constructing the benzofuran ring. These reactions are valued for their efficiency, functional group tolerance, and high yields. nih.govunicatt.it

One of the most widely used approaches is the palladium-catalyzed heteroannulation of 2-halophenols with terminal alkynes. scielo.brnih.gov This reaction typically proceeds through a tandem Sonogashira coupling followed by a 5-endo-dig cyclization. scielo.brnih.gov The Sonogashira coupling first links the alkyne to the halophenol. Subsequently, the palladium catalyst facilitates the intramolecular attack of the phenolic oxygen onto the alkyne, closing the five-membered furan (B31954) ring. nih.gov

Palladium catalysts are also employed in cyclization reactions of 1,6-enynes with disilanes to create silyl (B83357) benzofurans. rsc.org Furthermore, palladium-catalyzed Tsuji-Trost-type reactions have been developed for the functionalization of pre-formed benzofuran systems, such as the reaction of benzofuran-2-ylmethyl acetates with various nucleophiles. nih.govunicatt.it The choice of the palladium catalyst and ligand system is crucial and often depends on the nature of the nucleophile. For instance, Pd2(dba)3/dppf is effective for nitrogen-based nucleophiles, while [Pd(η3-C3H5)Cl]2/XPhos is preferred for sulfur, oxygen, and carbon nucleophiles. nih.gov

Below is a table summarizing palladium-catalyzed reactions for benzofuran synthesis and functionalization.

| Reaction Type | Catalytic System | Nucleophiles/Substrates | Key Features |

| Sonogashira Coupling / Cyclization | (PPh3)PdCl2 / CuI | 2-halophenols, terminal alkynes | Tandem reaction for de novo ring construction. scielo.brnih.govnih.gov |

| Tsuji-Trost-Type Substitution | Pd2(dba)3/dppf | Nitrogen nucleophiles | Functionalization at the 2-methyl position. nih.gov |

| Tsuji-Trost-Type Substitution | [Pd(η3-C3H5)Cl]2/XPhos | S, O, C nucleophiles | High regioselectivity for the benzylic position. nih.gov |

| Tandem Cyclization / Silylation | Palladium catalyst | 1,6-enynes, disilanes | Forms silyl benzofuran derivatives. rsc.org |

Modified Rap-Stoemer Reaction for Benzofuran Scaffold Synthesis

The Rap-Stoemer reaction is a classic method for synthesizing benzofurans from salicylaldehydes and α-haloketones. researchgate.netresearchgate.net The reaction is essentially a Dieckmann-type aldol (B89426) condensation that proceeds via nucleophilic substitution, nucleophilic addition, and subsequent dehydration. researchgate.netresearchgate.net

Modifications to this reaction have been developed to improve yields, simplify conditions, and enhance its applicability. One significant modification involves the use of triethylamine (B128534) (TEA) as a base catalyst under solvent-free conditions. researchgate.netscribd.com This approach allows for the synthesis of various benzofuran-2-yl ketones in good to excellent yields (81–97%) by heating the reactants in a sealed vessel. researchgate.net Other catalysts, such as PEG-400, have been used to facilitate the reaction under ultrasound irradiation. researchgate.net These modifications often provide environmental and economic benefits over traditional methods that may require harsh bases or alcoholic solvents. researchgate.netscribd.com

Coupling Strategies for Benzofuran-Quinoline Linkage

Once the individual benzofuran and quinoline heterocycles are synthesized, they must be joined. Coupling strategies vary depending on the functional groups present on each moiety.

Amide and Ester Bond Formation

A common and robust method for linking molecular fragments is through the formation of amide or ester bonds. scielo.org.za This strategy is employed when one heterocyclic component has a carboxylic acid group and the other has an amine or hydroxyl group. For instance, 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid can be coupled with various substituted phenols or secondary amines. researchgate.net

The formation of these bonds typically requires a coupling agent to activate the carboxylic acid. Ethyl-(N′,N′-dimethylamino)propyl carbodiimide (B86325) hydrochloride (EDC.HCl) is one such agent used for this purpose. researchgate.net In another example, N,N'-diisopropylcarbodiimide (DIC) was used as a coupling reagent to form ester linkages between benzofuran carboxylic acids and quinoline alcohols. scielo.org.za Research has shown that in some contexts, compounds with an amide linkage can be more efficacious in biological assays than their ester equivalents. scielo.org.zaajol.info

One-Pot Three-Step Procedures for Hybrid Molecule Synthesis

For maximum efficiency, multi-step sequences can be combined into a single "one-pot" procedure, avoiding the need to isolate and purify intermediates. This approach is highly valuable for synthesizing complex hybrid molecules like benzofuran-quinolines. scielo.brresearchgate.netscienceopen.com

A well-documented one-pot synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives starts with ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes. nih.govbeilstein-journals.orgnih.gov The process, carried out in a single reaction vessel, involves three sequential transformations:

Williamson Ether Synthesis: An initial SN2 reaction between the chloromethyl quinoline and the salicylaldehyde, catalyzed by a base like K2CO3, forms an ether linkage. scielo.brnih.gov

Ester Hydrolysis: A strong base, such as ethanolic potassium hydroxide, is added to hydrolyze the ethyl ester on the quinoline ring to a carboxylate. scielo.brnih.govbeilstein-journals.org

Intramolecular Cyclization and Dehydration: The reaction mixture is heated to promote an intramolecular condensation between the active methylene group (alpha to the quinoline ring) and the aldehyde of the salicylaldehyde moiety, followed by dehydration to form the benzofuran ring. scielo.brnih.gov

This procedure provides good yields (52-82%) and is advantageous due to its operational simplicity and the use of readily available starting materials. nih.govbeilstein-journals.orgnih.gov

The following table outlines the steps and reagents in a typical one-pot synthesis.

| Step | Transformation | Reagents & Conditions | Intermediate Formed |

| 1 | Williamson Ether Formation | K2CO3, CH3CN, reflux | Aryl ether linking quinoline and salicylaldehyde moieties. nih.govbeilstein-journals.org |

| 2 | Ester Hydrolysis | Ethanolic KOH, reflux | Carboxylate salt of the quinoline intermediate. nih.govbeilstein-journals.org |

| 3 | Intramolecular Cyclization | Heat, followed by acidic workup | Final 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivative. nih.govbeilstein-journals.org |

Mechanistic Pathways of Hybrid Formation

Understanding the mechanistic pathway is crucial for optimizing reaction conditions and extending the methodology to new substrates. The one-pot synthesis of 2-(benzofuran-2-yl)quinoline derivatives provides a clear example of a well-defined mechanistic sequence. scielo.brresearchgate.netnih.gov

The process begins with the base-mediated formation of an ether intermediate. scielo.br Upon addition of a stronger base like KOH, the ethyl ester is hydrolyzed. scielo.br This step is critical as it sets up the precursor for the key cyclization. The base then abstracts an acidic proton from the methylene group positioned between the quinoline and the ether oxygen. scielo.br This generates a carbanion, which acts as a nucleophile. scielo.br

The subsequent step is an intramolecular nucleophilic attack of this carbanion on the electrophilic carbon of the aldehyde group. scielo.br This attack forms a five-membered ring and a new carbon-carbon bond, creating an alkoxide intermediate. scielo.br This cyclic intermediate then undergoes dehydration (loss of a water molecule) under the reaction conditions, which leads to the formation of the aromatic benzofuran ring system, yielding the final hybrid product upon acidification. scielo.brnih.gov

Chemical Reactivity and Derivatization Studies

Reactivity of the Quinoline (B57606) Core

The quinoline nucleus in 2-(1-Benzofuran-3-yl)-4-methylquinoline offers several sites for chemical modification. The reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the presence of the benzofuran (B130515) substituent at the 2-position and the methyl group at the 4-position.

Regioselective Functionalization via C-H Activation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. nih.gov For quinoline derivatives, C-H activation can be directed to various positions depending on the catalyst and any directing groups present on the molecule. In the case of 4-methylquinoline (B147181) N-oxide, palladium-catalyzed direct alkylation with ethers has been shown to occur at the C2-position. nih.gov While specific studies on this compound are not extensively documented, it is plausible that similar strategies could be employed for its functionalization. For instance, rhodium-catalyzed C-H activation has been utilized for the C2-alkylation of quinolines with alkenes. nih.gov

The presence of the nitrogen atom in the quinoline ring can also direct C-H functionalization to the C8 position. Programmed C-H functionalization strategies have been developed for 4-hydroxyquinoline, where an N-oxide directs functionalization to the C2 and C8 positions. chemrxiv.org

Table 1: Examples of Regioselective C-H Functionalization of Quinoline Derivatives

| Starting Material | Catalyst/Reagents | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| 4-Methylquinoline N-oxide | Pd(OAc)₂, TBHP, TBAB | C2 | C2-Alkylated quinoline N-oxide | nih.gov |

| Quinoline N-oxide | [Rh(cod)Cl]₂, dppe, CsOAc | C2 | C2-Alkylated quinoline N-oxide | nih.gov |

| 4-Hydroxyquinoline | [RhCp*Cl₂]₂, AgOTf, PhI(OAc)₂ | C8 | C8-Amidated quinoline | chemrxiv.org |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the quinoline core of this compound are expected to occur at positions activated by electron-withdrawing groups or with a suitable leaving group. The 4-position of the quinoline ring is particularly susceptible to nucleophilic attack, especially when a good leaving group like a halogen is present. mdpi.com

Studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that the chloro group at the 4-position can be readily displaced by various nucleophiles, including thiols, hydrazine, and sodium azide. mdpi.com While the target molecule does not possess a leaving group at the 4-position, this position could be functionalized to introduce one, thereby enabling subsequent nucleophilic substitutions. For instance, oxidation of the methyl group to a carboxylic acid followed by conversion to an acyl chloride could potentially activate the 4-position.

Table 2: Nucleophilic Substitution Reactions on a 4-Chloroquinoline Derivative

| Nucleophile | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ethanethiol | Sodium ethoxide, ethanol (B145695), reflux | 4-(Ethylthio)-8-methylquinolin-2(1H)-thione | mdpi.com |

| Hydrazine hydrate | Reflux | 4-Hydrazino-8-methylquinoline-2(1H)-thione | mdpi.com |

| Sodium azide | 4-Azido-8-methylquinolin-2(1H)-thione | mdpi.com |

Condensation Reactions

The methyl group at the 4-position of the quinoline ring is activated and can participate in condensation reactions with aldehydes and other carbonyl compounds. This reactivity is analogous to that of the methyl group in quinaldine (B1664567) (2-methylquinoline). These reactions typically proceed via the formation of a carbanion intermediate, which then acts as a nucleophile.

For example, 2-methylquinoline (B7769805) undergoes condensation with benzaldehydes in the presence of acetic anhydride (B1165640) to yield β-(2-quinolyl)styrenes. It is anticipated that the 4-methyl group in this compound would exhibit similar reactivity, allowing for the introduction of a variety of styryl and related substituents at this position.

Electrophilic Aromatic Substitution on Quinoline

Electrophilic aromatic substitution on the quinoline ring generally occurs on the benzene (B151609) portion of the molecule, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. The preferred positions for electrophilic attack are C5 and C8. The presence of the 2-(1-benzofuran-3-yl) and 4-methyl substituents will influence the regioselectivity of these reactions through their electronic and steric effects.

While specific examples for the title compound are not available, the general principles of electrophilic aromatic substitution on quinolines would apply. The outcome of such reactions would depend on the nature of the electrophile and the reaction conditions.

Reactivity of the Benzofuran Moiety

The benzofuran ring system in this compound also presents opportunities for derivatization, with its reactivity being influenced by the quinoline substituent at the 3-position.

Electrophilic and Nucleophilic Reactivity of Benzofuran Ring

Benzofuran is an electron-rich heterocyclic system and is generally susceptible to electrophilic attack. In unsubstituted benzofuran, electrophilic substitution preferentially occurs at the C2 position. stackexchange.comechemi.com However, in the title compound, the C3 position is already substituted with the quinoline ring. This substitution pattern would likely direct further electrophilic attack to the C2 position of the benzofuran ring, if sterically accessible, or to the benzene ring of the benzofuran moiety.

Studies on 3-substituted benzofurans have shown that functionalization at the C2 position is possible. For example, 3-functionalized benzofurans can undergo bromination at the C2-position. nih.gov Furthermore, radical reactions have been developed for the synthesis of 3-substituted benzofurans, which could potentially be adapted for further derivatization. nih.gov

Nucleophilic reactions on the benzofuran ring are less common unless the ring is activated by electron-withdrawing groups or contains a good leaving group. A nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has been reported for the synthesis of 3-aryl benzofurans, indicating that under certain conditions, the benzofuran system can participate in nucleophilic-type reactions. thieme.de

Functionalization at Specific Positions (e.g., C-2, C-3)

The functionalization of the this compound scaffold can be approached by targeting specific C-H bonds on either the benzofuran or the quinoline moiety. The site of reaction is influenced by the intrinsic electronic nature of the rings and the choice of reagents and catalysts.

Benzofuran Ring: The benzofuran nucleus is generally electron-rich. The C-3 position is known for its electronic richness, making it susceptible to electrophilic substitution. researchgate.net However, since this position is already substituted in the parent molecule, reactions are directed elsewhere. The C-2 proton of the benzofuran ring can undergo regioselective metallation, typically using organolithium reagents like n-BuLi, which allows for the subsequent introduction of various electrophiles at this position. researchgate.net Vilsmeier-Haack formylation, using reagents like N,N-dimethylformamide and phosphorus oxychloride, is a common method to introduce a formyl group, typically at the C-2 position of 3-substituted benzofurans. researchgate.net Furthermore, palladium-catalyzed C-H arylation, using an 8-aminoquinoline (B160924) directing group attached at the C-2 position (via a carboxamide linker), can install a wide range of aryl and heteroaryl substituents at the C-3 position of the benzofuran core. mdpi.com

Quinoline Ring: Direct C-H functionalization of the quinoline ring often requires transition-metal catalysis to achieve site selectivity. rsc.org For quinoline itself, borylation catalyzed by iridium complexes can selectively functionalize the C-3 position. nih.gov In 2-substituted quinolines, the electronic landscape is altered, potentially influencing the regioselectivity of further substitutions. Transition metal-free methods have also been developed; for instance, a one-pot reaction of quinolines with certain electron-deficient acetylenes in the presence of a base can lead to double C-H functionalization, affording 2-aryl-3-acylquinolines. rsc.org The development of precise functionalization strategies is crucial for expanding the chemical diversity of quinoline derivatives. rsc.org

| Position | Ring System | Type of Reaction | Potential Reagents/Catalysts | Resulting Functional Group |

| C-2 | Benzofuran | Metallation/Electrophilic Quench | n-BuLi, followed by an electrophile | Various (e.g., alkyl, silyl) |

| C-2 | Benzofuran | Vilsmeier-Haack Formylation | DMF / POCl₃ | Aldehyde (-CHO) |

| C-3 | Quinoline | Iridium-Catalyzed Borylation | [IrCl(cod)]₂/dtbpy, B₂pin₂ | Boryl (-Bpin) |

| C-3 | Quinoline | Base-Mediated Acylation/Arylation | KOH, Acylarylacetylenes | Acyl and Aryl groups |

Reduction Reactions of Carbonyl Groups in Benzofuran Derivatives

While the parent compound this compound lacks a carbonyl group, derivatives incorporating ketone or aldehyde functionalities are common synthetic intermediates or targets. The reduction of these carbonyl groups is a fundamental transformation.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. umn.edu It efficiently reduces aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. masterorganicchemistry.comumass.edu The reaction is typically carried out in protic solvents like ethanol or methanol (B129727) at room temperature. umass.edu NaBH₄ is preferred for its selectivity, as it does not typically reduce less reactive carbonyl groups such as esters, amides, or carboxylic acids under standard conditions. masterorganicchemistry.comyoutube.com

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This is followed by a protonation step, usually from the solvent or during an acidic workup, to yield the final alcohol product. youtube.com For conjugated ketones, such as α,β-unsaturated benzofuran ketones, reduction with NaBH₄ can sometimes lead to a mixture of products, including the allylic alcohol (from 1,2-reduction of the carbonyl) and the fully saturated alcohol (from conjugate 1,4-reduction of the double bond). sci-hub.se

| Starting Material | Reducing Agent | Solvent | Product |

| Benzofuran-2-yl methyl ketone | NaBH₄ | Ethanol | 1-(Benzofuran-2-yl)ethanol |

| Benzofuran-3-carbaldehyde | NaBH₄ | Methanol | (Benzofuran-3-yl)methanol |

Synthetic Transformations Leading to New Derivatives

Structural Modifications for Tuned Properties

Structural modification is a key strategy to optimize the pharmacological profile of lead compounds. For quinoline-based molecules, various chemical modifications have been explored to develop analogues with enhanced biological activity and reduced toxicity. mdpi.comnih.gov These modifications can involve introducing diverse substituents onto the quinoline or benzofuran rings or altering linking groups.

| Modification Strategy | Target Position(s) | Example Substituents | Potential Effect |

| Substitution on Quinoline Ring | C-5, C-6, C-7, C-8 | -CH₃, -OCH₃, -Cl, -F | Modulate lipophilicity and electronic properties |

| Substitution on Benzofuran Ring | Benzene moiety | -Br, -OCH₃, -OCH₂CH₃ | Influence polarity and cell membrane transport |

| Side Chain Modification | C-4 methyl group | Functionalization, replacement | Alter steric hindrance and target binding |

| Molecular Hybridization | Linking to another pharmacophore | Quinolone, Benzimidazole | Create dual-target agents, enhance efficacy |

Derivatization for Specific Interactions (e.g., thiadiazole hybrids, triazole hybrids)

Fusing or linking the this compound scaffold with other heterocyclic rings like thiadiazole or triazole is a common strategy in medicinal chemistry to generate novel molecules with specific biological interactions. These five-membered heterocycles can act as pharmacophores or as stable linkers to orient other functional groups.

Thiadiazole Hybrids: The 1,3,4-thiadiazole (B1197879) ring is a prominent feature in many medicinally active compounds. Hybrids incorporating this moiety can be synthesized through several routes. A common method involves the cyclization of thiosemicarbazone intermediates. For example, a quinoline carbohydrazide (B1668358) can be reacted with an isothiocyanate to form a thiosemicarbazide, which is then cyclized under acidic conditions to yield the 1,3,4-thiadiazole ring. Benzofuran derivatives bearing oxadiazole and 1,3,4-thiadiazole nuclei have been found to possess good anti-inflammatory activity. mdpi.com

Triazole Hybrids: The 1,2,3-triazole ring is often incorporated into molecules using the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov To synthesize a triazole hybrid of this compound, one of the components would be functionalized with a terminal alkyne and the other with an azide. The subsequent CuAAC reaction covalently links the two fragments via a stable 1,2,3-triazole ring. acs.org This approach has been used to create complex hybrids, such as quinoline-benzofuran-3(2H)-one-1,2,3-triazole conjugates. researchgate.netresearchgate.net Synthetic protocols for benzofuran-triazole hybrids have also been developed, often starting from a benzofuran carbohydrazide which is converted into a 1,2,4-triazole-3-thione intermediate before further alkylation. nih.gov

| Hybrid Type | Key Intermediate(s) | Synthetic Method |

| Thiadiazole | Thiosemicarbazone | Acid-catalyzed cyclization |

| Triazole | Azide and terminal alkyne | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Beyond basic proton (¹H) and carbon-¹³ (¹³C) NMR, advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY/ROESY are instrumental in establishing connectivity, and stereochemical and conformational details.

While specific advanced NMR studies on 2-(1-Benzofuran-3-yl)-4-methylquinoline are not extensively documented, data from analogous 2-(benzofuran-2-yl)quinoline derivatives provide significant insights. For instance, in the ¹H NMR spectrum of a similar compound, 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, distinct signals for the quinoline (B57606), benzofuran (B130515), and furan (B31954) protons are observed, with chemical shifts and coupling constants that confirm the connectivity of these ring systems nih.gov. The aromatic protons of the quinoline and benzofuran rings typically resonate in the downfield region, generally between δ 7.0 and 8.6 ppm nih.gov.

Two-dimensional NMR techniques would be invaluable for a definitive structural assignment of this compound. A COSY (Correlation Spectroscopy) experiment would reveal the coupling relationships between adjacent protons within the quinoline and benzofuran ring systems. For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed mdpi.combeilstein-journals.orgclockss.orgresearchgate.netmdpi.com. These experiments detect through-space interactions between protons that are in close proximity, which can help to determine the preferred orientation of the benzofuran ring relative to the quinoline moiety. The spatial proximity of specific protons on the two different ring systems would generate cross-peaks in the 2D spectrum, providing evidence for a particular conformation mdpi.commdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline-H3 | ~7.5 | ~120-125 |

| Quinoline-H5 to H8 | ~7.5-8.2 | ~125-130 |

| Quinoline-CH₃ | ~2.6 | ~18-20 |

| Benzofuran-H2 | ~7.8 | ~145-150 |

| Benzofuran-H4 to H7 | ~7.2-7.7 | ~110-130 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and bonding within a molecule. The vibrational modes of this compound can be predicted by analyzing the characteristic frequencies of its constituent quinoline and benzofuran rings.

The FT-IR spectrum is expected to show characteristic bands for the C-H stretching of the aromatic rings in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and benzofuran rings would appear in the 1650-1450 cm⁻¹ region nih.govnih.gov. The C-O-C stretching of the furan ring in benzofuran is typically observed around 1250-1050 cm⁻¹ nih.gov. The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, would be found in the 900-650 cm⁻¹ range.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations are usually strong in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental bands nih.gov. For instance, DFT calculations on similar quinoline derivatives have been used to assign vibrational modes with good accuracy nih.gov.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretching | 3100 - 3000 | FT-IR, FT-Raman |

| Aromatic C=C and C=N Stretching | 1650 - 1450 | FT-IR, FT-Raman |

| C-O-C Stretching (Benzofuran) | 1250 - 1050 | FT-IR |

| Aromatic C-H Out-of-Plane Bending | 900 - 650 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be complex due to the presence of two extended chromophores, the quinoline and benzofuran ring systems. The conjugation between these two moieties will influence the energy of the electronic transitions.

The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions within the aromatic systems. Quinoline itself shows characteristic absorption bands, and the substitution with the benzofuran group is expected to cause a bathochromic (red) shift of these bands due to the extension of the conjugated system researchgate.netmdpi.com. Benzofuran also has its own characteristic absorption in the UV region researchgate.netnist.gov. The combination of these two systems is likely to result in strong absorptions in the UV-A (315-400 nm) and possibly the near-visible region. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) could provide a more detailed prediction of the electronic transitions and their corresponding wavelengths nih.gov.

Solvatochromic Studies and Solvent Effects on Electronic Spectra

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is dependent on the differential solvation of the ground and excited states of the molecule. Studying the UV-Vis absorption spectra of this compound in a range of solvents with varying polarities can provide information about the nature of its electronic transitions and the change in dipole moment upon excitation.

A positive solvatochromism (a red shift in more polar solvents) would suggest that the excited state is more polar than the ground state, while a negative solvatochromism (a blue shift) would indicate the opposite rsc.org. Given the presence of heteroatoms (nitrogen and oxygen) and the extended π-system, it is plausible that the molecule will exhibit solvatochromic behavior. Linear solvation energy relationships, using parameters like the Kamlet-Taft or Catalan methods, can be used to quantify the contributions of different solvent properties (e.g., polarity, hydrogen bonding ability) to the observed spectral shifts semanticscholar.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight.

The fragmentation of this molecule under electron ionization (EI) is expected to be complex, involving cleavages within both the quinoline and benzofuran rings, as well as the bond connecting them. The stability of the aromatic rings suggests that the molecular ion will be relatively intense chempap.orglibretexts.org.

Common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring chempap.org. Benzofuran derivatives can undergo fragmentation through the loss of CO and CHO radicals nih.gov. For 2-aroylbenzofuran derivatives, characteristic fragment ions include acylium ions nih.gov. In the case of this compound, the fragmentation pattern would likely involve initial cleavages to separate the two heterocyclic systems, followed by the characteristic fragmentation of each resulting ion. High-resolution mass spectrometry (HRMS) would be essential for determining the exact elemental composition of the fragment ions, which is crucial for proposing plausible fragmentation mechanisms nih.govyoutube.com.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound.

| Fragment Ion | Proposed Origin |

|---|---|

| [M - H]⁺ | Loss of a hydrogen radical |

| [M - CH₃]⁺ | Loss of the methyl group from the quinoline ring |

| [M - HCN]⁺ | Loss of hydrogen cyanide from the quinoline ring |

| [M - CO]⁺ | Loss of carbon monoxide from the benzofuran ring |

| Quinoline cation | Cleavage of the bond connecting the two rings |

| Benzofuran cation | Cleavage of the bond connecting the two rings |

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformation

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. However, analysis of crystal structures of related quinoline and benzofuran derivatives can offer insights into the expected structural features eurjchem.comrsc.orgmdpi.com. It is anticipated that the quinoline and benzofuran ring systems would be largely planar. The dihedral angle between the two aromatic systems would be a key conformational parameter, influencing the degree of π-conjugation between them. Intermolecular interactions such as π-π stacking and C-H···π interactions would likely play a significant role in the crystal packing rsc.org. Obtaining a single crystal of this compound and performing X-ray diffraction analysis would be a crucial step in fully characterizing its solid-state structure and conformation.

Photophysical Properties and Optoelectronic Investigations

Fluorescence Quantum Yields and Emission Characteristics

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for evaluating the potential of a compound in light-emitting applications. Benzofuran (B130515) derivatives are noted for their favorable emissive properties, including high quantum yields. nih.gov For instance, certain natural benzofuran compounds, such as egonols, have been reported to be highly effective organic luminophores, exhibiting quantum yields approaching unity (Φf ≈ 0.92) in methanol (B129727). photobiology.com This high efficiency is attributed to the rigid structure of the fused ring system, which minimizes non-radiative decay pathways.

Similarly, hybrid dyes based on quinoline (B57606) structures have been shown to possess high fluorescence quantum yields, comparable to well-known fluorescent standards like fluorescein. researchgate.net The combination of the electron-rich benzofuran and the quinoline system in a single molecule is expected to result in strong intramolecular charge transfer (ICT) characteristics upon excitation, leading to intense fluorescence emission. The emission characteristics are influenced by the specific substitution pattern on the molecular scaffold.

Table 1: Illustrative Fluorescence Quantum Yields of Related Heterocyclic Compounds

| Compound Class | Example/Derivative | Quantum Yield (Φf) | Solvent |

|---|---|---|---|

| Benzofuran | Egonol | ~ 0.92 | Methanol |

| Benzofuran | Unsubstituted Benzofuran | 0.63 | Not Specified |

This table presents data for related compound classes to illustrate the typical range of quantum yields.

Optical Properties and Absorption Maxima

The optical properties of 2-(1-Benzofuran-3-yl)-4-methylquinoline are dictated by its electronic structure. The UV-Vis absorption spectrum typically shows intense absorption bands corresponding to π-π* transitions within the aromatic system. For benzofuran derivatives, absorption bands are often observed in the near-UV region, for example, between 290-340 nm. photobiology.comresearchgate.net The specific absorption maximum (λ_max) can be tuned by modifying the molecular structure.

The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red-shift) or hypsochromic (blue-shift) shift in the absorption maxima. nih.gov For example, attaching a methyl group to an amino substituent on a benzofuran ring can result in a slight bathochromic shift. nih.gov The extended conjugation in the this compound system is expected to push the absorption bands to longer wavelengths compared to the individual benzofuran or quinoline chromophores.

Table 2: Representative Absorption Maxima for Benzofuran Derivatives

| Derivative Structure | Absorption Maximum (λ_max) |

|---|---|

| Benzofuran Mono-crown Derivative 1 | 290 nm |

| Benzofuran Mono-crown Derivative 2 | 284 nm |

Data sourced from studies on specific benzofuran derivatives in THF solvent to provide context for typical absorption regions. researchgate.net

Solvatochromism and Environmental Effects on Photophysical Behavior

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, a common feature in donor-acceptor systems. The photophysical behavior of compounds like this compound is sensitive to the polarity of their environment. researchgate.net

In polar solvents, molecules with strong intramolecular charge transfer (ICT) character typically exhibit a bathochromic shift (red-shift) in their fluorescence emission spectra. This is due to the stabilization of the more polar excited state by the polar solvent molecules, which lowers its energy level. The study of solvatochromic shifts provides valuable insights into the electronic nature of the excited state and is crucial for applications where the compound might be used in various media.

Electrochemical Properties and Redox Behavior (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical properties of a compound, including its oxidation and reduction potentials. These properties are essential for understanding the stability of the molecule and for designing its use in optoelectronic devices like organic light-emitting diodes (OLEDs) or photovoltaic cells, where it might function as a hole-transporting or electron-transporting material. nih.gov

Potential as Organic Photosensitizers and Dyes

A photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process. The combination of strong absorption in the visible region, efficient generation of excited states (singlet or triplet), and suitable redox potentials makes a compound a good candidate for a photosensitizer. Quinoline- and benzofuran-based compounds have been explored for such roles. researchgate.netmdpi.com

The desirable photophysical properties of the this compound scaffold, including potentially high fluorescence quantum yields and strong absorption, make it a promising platform for developing novel organic dyes. researchgate.net These dyes could find applications in various fields, such as dye-sensitized solar cells (DSSCs), where the dye absorbs light and injects an electron into a semiconductor, or in photodynamic therapy (PDT), where the excited dye transfers energy to molecular oxygen to create cytotoxic singlet oxygen. mdpi.comnih.gov

Enhancement Strategies for Optoelectronic Performance

For benzofuran-based structures, modulating the donor-acceptor substituents has been shown to influence linear and nonlinear optical properties. nih.govscispace.com For instance, while simple alkyl or hydroxyl groups may only cause minor shifts in absorption, the strategic placement of stronger donor and acceptor moieties connected through the π-conjugated bridge can lead to significant improvements in performance for applications in OLEDs or as fluorescent probes. nih.govscispace.com Rigidifying the molecular skeleton is another known strategy to enhance emission by reducing non-radiative decay from molecular vibrations. rsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules. Methods such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Hartree-Fock (HF) are employed to model various molecular characteristics, providing insights that complement experimental findings. For quinoline (B57606) and benzofuran (B130515) derivatives, these calculations are crucial for understanding their stability, reactivity, and spectroscopic behavior. researchgate.netnih.gov

Optimized Geometries and Conformational Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. physchemres.org For compounds containing multiple aromatic rings, like 2-(1-Benzofuran-3-yl)-4-methylquinoline, this process is essential to determine the spatial arrangement of the benzofuran and quinoline moieties relative to each other.

DFT calculations, often using functionals like B3LYP or GGA-PBE with basis sets such as 6-31G(d,p), are employed to determine key geometric parameters. nih.govphyschemres.org These parameters include bond lengths, bond angles, and, crucially, the dihedral angle between the planes of the benzofuran and quinoline rings. For example, in studies of 2-phenylbenzofuran, the dihedral angle between the benzofuran and phenyl rings was calculated to be very small, indicating a pseudo-planar geometry. physchemres.org Similar calculations for this compound would elucidate its degree of planarity, which has significant implications for its electronic properties and potential for π-π stacking interactions.

| Parameter | Functional/Basis Set | Calculated Value | Reference Compound |

|---|---|---|---|

| Dihedral Angle (Benzofuran-Phenyl) | GGA-PBE | 0.27° | 2-Phenylbenzofuran physchemres.org |

| Dihedral Angle (Benzofuran-Phenyl) | BVP86 | 0.29° | 2-Phenylbenzofuran physchemres.org |

| Energy of Optimized Structure | meta-GGA-TPSS | -614.87 a.u. | 2-Phenylbenzofuran physchemres.org |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This gap is also associated with the molecule's ability to engage in charge transfer interactions, which are crucial for many biological and material science applications. scirp.org For aromatic systems like quinoline and benzofuran derivatives, the HOMO is typically a π-orbital located on the electron-rich parts of the molecule, while the LUMO is a π*-orbital. DFT calculations are routinely used to visualize the distribution of these orbitals and calculate their energies. researchgate.netirjweb.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 |

| Luteolin (a benzofuran-containing flavonoid) | N/A | 2.41 | |

| Okanin (a benzofuran-containing flavonoid) | N/A | 2.89 | |

| (2E)-2-(3,4-dihydroxybenzylidene)-6,7-dihydroxy-benzofuran-3-one | N/A | 2.93 |

Note: Data for Quinoline from scirp.org, other data from researchgate.net. N/A indicates data not available in the source.

Mulliken Atomic Charges and Electrostatic Potential Maps

Understanding the distribution of charge within a molecule is essential for predicting its interaction with other molecules. Mulliken atomic charge analysis is a computational method used to assign partial charges to individual atoms. researchgate.net This information helps identify which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). irjweb.com

A more visual tool for this purpose is the Molecular Electrostatic Potential (MEP) map. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Typically, red regions represent negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas indicate neutral or intermediate potential. mdpi.com For a molecule like this compound, MEP maps can predict the most likely sites for hydrogen bonding and other non-covalent interactions, which is particularly useful in the context of ligand-receptor binding. researchgate.netresearchgate.net

Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods are widely used to predict and help interpret spectroscopic data.

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts of molecules. mdpi.com By comparing the calculated spectra with experimental data, chemists can confirm the structure of a synthesized compound. For complex molecules like heterohelicenes, computational analysis has been used to reassign previously ambiguous signals in the experimental spectra. mdpi.com Similar studies on this compound and its derivatives can aid in their structural characterization. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies correspond to the peaks in an infrared (IR) spectrum and can be used to identify the presence of specific functional groups. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govrsc.org These calculations provide information about the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). nih.govrsc.org This is particularly relevant for conjugated systems like this compound, as their UV-Vis spectra are key to understanding their photophysical properties.

Global Chemical Reactivity Descriptors

Based on the calculated HOMO and LUMO energies, a set of global chemical reactivity descriptors can be derived to quantify a molecule's reactivity. researchgate.net These descriptors, based on conceptual DFT, include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. scirp.org

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These quantum chemical descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding their chemical behavior. nih.gov

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 1 / (2η) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | μ2 / (2η) |

Note: Formulas are based on Koopmans' theorem approximations. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is an in silico technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.net This method is a cornerstone of computer-aided drug design, allowing researchers to screen virtual libraries of compounds against a specific biological target and to study the molecular basis of their interaction. mdpi.com

For compounds like this compound, which belong to classes of molecules known for their biological activities, docking studies can provide valuable insights into their potential mechanisms of action. nih.govresearchgate.net The process involves:

Preparation: Obtaining the 3D structures of the ligand (e.g., from DFT optimization) and the target protein (often from a database like the Protein Data Bank).

Docking: Using software like AutoDock or MOE, the ligand is placed into the active site of the protein. researchgate.netnih.gov The software then explores various possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity.

Analysis: The results are analyzed to identify the most likely binding mode, which is typically the one with the lowest binding energy score. researchgate.net Researchers examine the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the protein's active site.

Docking studies on related benzofuran-quinazoline hybrids have shown their potential to bind to targets like the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. nih.gov Similarly, benzofuran-1,2,3-triazole hybrids have been studied as potential inhibitors of EGFR in lung cancer. nih.gov These studies demonstrate how in silico methods can guide the design and optimization of new therapeutic agents based on the benzofuran and quinoline scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. jocpr.comfiveable.me These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby guiding the design and optimization of lead compounds in fields like medicinal chemistry. fiveable.menih.gov

For classes of compounds like benzofuran and quinoline derivatives, QSAR studies have been employed to understand the key molecular features that govern their activity. nih.goveurjchem.com A typical QSAR study involves calculating a variety of molecular descriptors for a set of molecules with known activities. These descriptors can be categorized as physicochemical (e.g., logP, molar refractivity), electronic (e.g., dipole moment), or topological (e.g., connectivity indices), among others. nih.govnih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that links these descriptors to the observed activity. brieflands.comderpharmachemica.com

In the context of this compound and its analogues, a QSAR model would aim to identify which structural properties are crucial for a specific non-clinical activity, such as enzyme inhibition or receptor binding. For instance, studies on similar heterocyclic systems have shown that descriptors related to molecular shape, hydrophobicity, and the distribution of electrostatic potential are often significant. derpharmachemica.comoncotarget.com

The predictive power and reliability of a QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. jocpr.comderpharmachemica.com A statistically robust model, indicated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can then be used to screen virtual libraries of related compounds and prioritize candidates for synthesis and experimental testing. derpharmachemica.comnih.gov

Below is a hypothetical data table illustrating the types of descriptors and activity data that would be used in a QSAR study of benzofuran-quinoline derivatives.

| Compound ID | Substituent (R) | logP (Hydrophobicity) | Molar Refractivity (MR) | Dipole Moment (Debye) | Observed Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

| BFQ-1 | H | 4.85 | 95.2 | 2.15 | 10.5 | 10.2 |

| BFQ-2 | 6-Cl | 5.56 | 100.2 | 2.89 | 5.2 | 5.8 |

| BFQ-3 | 7-OCH₃ | 4.79 | 100.0 | 2.45 | 8.1 | 7.9 |

| BFQ-4 | 8-NO₂ | 4.60 | 100.1 | 4.50 | 2.5 | 2.9 |

| BFQ-5 | 6-F | 5.04 | 95.1 | 2.95 | 7.5 | 7.1 |

This table is for illustrative purposes to demonstrate the components of a QSAR model.

Molecular Dynamics (MD) Simulations for System Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, offering insights into conformational changes, binding events, and system stability. researchgate.netmdpi.com

For a molecule like this compound, MD simulations can be particularly useful for understanding its interaction with biological macromolecules, such as proteins or nucleic acids. For example, after predicting a potential binding pose of the compound in a protein's active site using molecular docking, an MD simulation can be run to assess the stability of this protein-ligand complex in a simulated physiological environment (e.g., in water). mdpi.comphyschemres.org

During the simulation, various parameters are monitored to evaluate the system's dynamics. These include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions from a reference structure over time, indicating the stability of the molecule or complex. A stable RMSD suggests the system has reached equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual atoms or residues, highlighting flexible regions within the molecule or protein.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are often crucial for binding affinity and specificity. mdpi.com

The results of MD simulations can reveal the key amino acid residues involved in the interaction, the role of water molecules in the binding pocket, and the conformational changes that may occur upon binding. researchgate.net This information is invaluable for rational drug design, helping to explain the basis of a compound's activity and guiding the design of new derivatives with improved binding properties. physchemres.org

The following table presents typical data obtained from an MD simulation analysis of a ligand-protein complex.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of H-Bonds |

| 0 | 0.0 | 0.0 | 4 |

| 50 | 1.2 | 1.8 | 3 |

| 100 | 1.3 | 2.0 | 3 |

| 150 | 1.5 | 2.1 | 2 |

| 200 | 1.4 | 2.0 | 3 |

| 250 | 1.3 | 2.1 | 3 |

This table illustrates representative data from an MD simulation to show system stability over time.

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical studies of reaction mechanisms use quantum chemistry methods to investigate the step-by-step process of a chemical reaction at the electronic level. These studies can elucidate the structures of reactants, products, intermediates, and transition states, as well as the energetics of the reaction pathway. This provides a deeper understanding of reaction feasibility, selectivity, and kinetics.

The synthesis of the this compound scaffold can be approached through various synthetic routes, and theoretical studies can help to clarify the underlying mechanisms. A plausible pathway for forming related benzofuran-quinoline hybrids involves a multi-step, one-pot procedure. researchgate.netscielo.br One such reported synthesis involves a Williamson ether synthesis, followed by hydrolysis and an intramolecular electrophilic cyclization. scielo.br

A theoretical investigation of such a reaction would typically involve:

Geometry Optimization: Calculating the lowest energy structures for all species involved in the reaction (reactants, intermediates, transition states, and products).

Frequency Calculations: Confirming that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and calculating thermodynamic properties.

Energy Profile: Constructing a reaction coordinate diagram that maps the energy changes throughout the reaction, identifying the rate-determining step (the step with the highest energy barrier).

For example, in the intramolecular cyclization step, theoretical calculations could model the attack of the methylene (B1212753) carbon at the quinoline C-2 position onto the aldehyde group of a salicylaldehyde (B1680747) derivative. researchgate.netscielo.br These calculations would determine the activation energy required for this cyclization and could be used to compare different substituted reactants to predict how they might influence the reaction rate and yield. Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic strategies for complex heterocyclic compounds. nih.gov

Structure Function Relationship Investigations Non Biological/mechanistic Focus

Influence of Substituents on Electronic Structure and Reactivity

The electronic properties and reactivity of the 2-(1-benzofuran-3-yl)-4-methylquinoline scaffold are highly sensitive to the nature and position of substituents on either the benzofuran (B130515) or quinoline (B57606) ring systems. Theoretical and experimental studies on related heterocyclic compounds have established that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can systematically tune the molecule's frontier molecular orbitals (HOMO and LUMO), thereby altering its reactivity and electronic absorption characteristics. mdpi.comresearchgate.net

For instance, the presence of an electron-withdrawing nitro (-NO₂) group on the benzofuran moiety is known to lower both HOMO and LUMO energy levels, which can reduce the energy gap and lead to significant shifts in absorption spectra. mdpi.comnih.gov Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) tend to raise the HOMO energy level, which also influences the electronic transitions. researchgate.netnih.gov A study on benzothiazole (B30560) derivatives, a related heterocyclic system, demonstrated that substituting a methyl group with a nitro group on an attached furan (B31954) ring significantly lowered the HOMO and LUMO energies, reducing the energy gap from 3.64 eV to 2.83 eV in the ground state. mdpi.com

The reactivity of the core structure is also affected. The increased positive charge at specific centers due to the inductive effect of certain substituents can make the molecule more susceptible to nucleophilic attack. nih.gov Friedel–Crafts aroylation of benzofuran derivatives, for example, demonstrates how the benzofuran ring is reactive toward electrophiles. researchgate.net Halogenation is another critical reaction, as halogen-substituted benzofurans are important intermediates in transition-metal-catalyzed coupling reactions, indicating that the introduction of halogens can create reactive sites for further functionalization. researchgate.netnih.gov

The electronic nature of substituents on salicylaldehydes used in the synthesis of related 2-benzofuranyl-quinoline-3-carboxylic acids did not show a significant effect on reaction yields, suggesting that for certain synthetic routes, the core reactivity dominates over substituent effects. scielo.br However, for the properties of the final molecule, these substitutions are paramount.

| Substituent Type | Position | General Effect on Electronic Structure | Impact on Reactivity |

|---|---|---|---|

| Electron-Withdrawing Group (e.g., -NO₂) | Benzofuran Ring | Lowers HOMO & LUMO energy levels; reduces energy gap. mdpi.comnih.gov | Can create electrophilic sites, potentially influencing reaction pathways. |

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Benzofuran Ring | Raises HOMO energy level; may cause minor shifts in absorption maxima. researchgate.netnih.gov | Can enhance reactivity towards electrophiles. researchgate.net |

| Halogen (e.g., -Br, -Cl) | Benzofuran or Quinoline Ring | Inductive electron withdrawal; ability to form halogen bonds. nih.gov | Creates reactive sites for cross-coupling reactions; can enhance binding affinity. researchgate.netnih.gov |

Impact of Structural Modifications on Photophysical Properties

The photophysical properties of the this compound framework, such as absorption and fluorescence, are intrinsically linked to its structural rigidity and electronic makeup. Modifications to the core structure can dramatically alter these characteristics.

Studies on benzoquinoline derivatives have shown that structural changes, such as dehydrogenation of the heterocyclic ring, can radically modify their photophysics by restricting intramolecular charge transfer (ICT) processes. nih.gov This suggests that the degree of saturation in the quinoline portion of the target molecule could be a key factor in controlling its fluorescent behavior.

The nature and position of substituents play a crucial role in modulating photophysical responses. In studies of various benzofuran derivatives, it was found that electron-donating (-NH₂, -OH, -OCH₃) and electron-withdrawing (-NO₂) substituents influence the absorption and fluorescence spectra. nih.gov While most donor groups induce only minor batochromic (red) shifts in absorption and fluorescence, the strong electron-withdrawing capability of a nitro group can result in significant solvatochromic shifts, where the color changes with the polarity of the solvent. nih.gov This indicates a substantial change in the dipole moment of the molecule upon excitation, a key feature for designing environment-sensitive fluorescent probes. researchgate.net

Furthermore, the high fluorescence quantum yields of some phenyl-substituted benzofurans have led to their use as analytical reagents. researchgate.net For the this compound scaffold, modifications that enhance the planarity and extend the π-conjugated system are expected to lead to red-shifted emission and potentially higher quantum yields, which are desirable properties for applications in materials science and bioimaging.

| Structural Modification | Effect on Photophysical Properties | Underlying Mechanism |

|---|---|---|

| Dehydrogenation of Quinoline Ring | Significant modification of photophysics; potential restriction of ICT. nih.gov | Change in electronic distribution and increased structural rigidity. nih.gov |

| Addition of strong EWG (e.g., -NO₂) | Significant solvatochromic shifts in absorption and fluorescence. nih.gov | Strong charge transfer character in the excited state. nih.gov |

| Addition of EDG (e.g., -OCH₃, -NH₂) | Minor batochromic shifts in absorption and fluorescence. researchgate.netnih.gov | Perturbation of the frontier molecular orbitals. nih.gov |

| Extension of π-Conjugation | Red-shift in emission spectra; potential increase in fluorescence quantum yield. researchgate.net | Lowering of the LUMO energy level and stabilization of the excited state. |

Correlation Between Molecular Descriptors and Predicted Activity (e.g., in QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a compound with its biological or chemical activity. For complex scaffolds like this compound, QSAR studies on related derivatives help identify key molecular descriptors that govern their predicted activity. nih.gov

Molecular descriptors are numerical values that describe the physicochemical properties of a molecule. nih.govmdpi.com In various QSAR studies on benzofuran and quinoline derivatives, a range of descriptors have been found to be significant. These include:

Physicochemical Parameters: Molar refractivity (MR), molecular weight (MW), surface tension (St), density (D), polarizability (Pz), and the partition coefficient (log P) have been used to model the activity of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives. nih.gov

Topological and 2D Descriptors: These descriptors encode information about the connectivity and 2D structure of the molecule. nih.gov

3D Descriptors: These capture information about the three-dimensional shape and electronic properties of the molecule. nih.gov

A QSAR study on benzofuran and indole (B1671886) derivatives as inhibitors of histone lysine (B10760008) methyl transferase found that a model with just two descriptors (minHBint4 and Wlambdal.unity) showed excellent robustness and predictive power (R² = 0.9328, R²ext = 0.929). eurjchem.com Similarly, a study on 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids as vasodilators achieved a statistically significant QSAR model (R² = 0.816) using four descriptors. nih.gov These findings indicate that specific electronic and topological features are critical for the predicted activity of these compounds. Such models are valuable for designing new derivatives of this compound with potentially enhanced activity. eurjchem.com

Structural Features Affecting In Vitro Molecular Interactions (e.g., enzyme inhibition models, receptor binding affinity predictions, without human trial data)

The ability of this compound to interact with biological targets such as enzymes and receptors is governed by its three-dimensional structure, electronic properties, and the presence of specific functional groups. Molecular docking and other computational models predict these interactions based on structural features.

Studies on benzofuran-appended 4-aminoquinazoline hybrids have identified them as potent inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). nih.gov Molecular docking simulations revealed that these hybrids bind to the EGFR-TK active site in a manner similar to the known inhibitor Gefitinib. nih.gov Key interactions often involve hydrogen bonding and hydrophobic interactions with specific amino acid residues in the active site. For example, in a study of benzofuran-1,2,3-triazole hybrids, hydrogen bonds with residues Thr766 and Asp831 in the EGFR active site were identified as crucial for binding affinity. nih.gov

The introduction of halogens can significantly enhance binding affinity, likely through the formation of "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on the target protein. nih.gov The position of the halogen is a critical determinant of this effect. nih.gov

| Structural Feature | Predicted Interaction Type | Example Target/Model | Reference |

|---|---|---|---|

| Heterocyclic Nitrogen Atoms (in quinoline) | Hydrogen Bond Acceptor | EGFR Tyrosine Kinase | nih.govnih.gov |

| Planar Aromatic Rings (Benzofuran, Quinoline) | Hydrophobic Interactions, π-π Stacking | EGFR Tyrosine Kinase | nih.gov |

| Halogen Substituents | Halogen Bonding, Hydrophobic Interactions | General Protein Binding Sites | nih.gov |

| Lipophilic Substituents | Binding to Hydrophobic Pockets | Dopamine D2 Receptor | nih.gov |

Potential for Advanced Materials Science Applications

Dye-Sensitized Solar Cells (DSSCs)